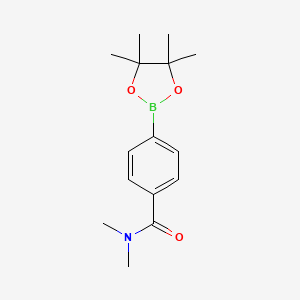
2-(2-氧代-1,2-二氢喹啉-4-基)乙酸
描述
Synthesis Analysis
The synthesis of 2-oxoquinoline derivatives involves multiple steps, including alkylation and hydrolysis. For instance, the synthesis of 2-oxoquinoline-1-alkanoic acids involves alkylation of the appropriate 2-oxoquinoline intermediates with a halo ester, followed by hydrolysis of the intermediate esters . Another example includes the synthesis of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates starting from 2-oxo-quinoline carboxylic acid, which
科学研究应用
合成和结构研究
- 合成和抗菌性能: Ukrainets et al. (2009)和Ukrainets et al. (2007)的研究专注于合成2-(2-氧代-1,2-二氢喹啉-4-基)乙酸衍生物,具有潜在的抗菌应用价值。
- 结构变化的探索: Ukrainets等在多项研究中(2014,2013,2006)对2-(2-氧代-1,2-二氢喹啉-4-基)乙酸衍生物的转化进行了广泛研究,探索不同的化学结构和性质。
生物学和药用应用
- 抗结核和抗炎活性: Ukrainets等人(2013年)的研究和Ukrainets et al. (2010)的研究表明这些化合物在抗结核和抗炎治疗中的潜力。
- 镇痛和利尿特性: 同一化合物还被研究其镇痛和利尿特性,如Ukrainets et al. (2013)的研究所示。
安全和危害
属性
IUPAC Name |
2-(2-oxo-1H-quinolin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHMJOEWPQFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406164 | |
| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
CAS RN |
21298-80-6 | |
| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)


![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

